Docos-13-enyl docos-13-enoate
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Overview
Description
Docos-13-enyl docos-13-enoate: is a long-chain fatty acid ester, specifically an ester of docosenoic acid. This compound is characterized by its long hydrocarbon chains and the presence of a double bond at the 13th carbon position in both the alcohol and acid components. It is a colorless or pale yellow liquid with a sweet floral aroma, commonly used in various industries due to its pleasant odor and emulsifying properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docos-13-enyl docos-13-enoate can be synthesized through the esterification of docosenoic acid with docos-13-enol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Docos-13-enyl docos-13-enoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols, acids.
Substitution: Amides, different esters.
Scientific Research Applications
Docos-13-enyl docos-13-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized as an emulsifier and surfactant in personal care products, and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of docos-13-enyl docos-13-enoate involves its interaction with cell membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl docos-13-enoate: Similar in structure but with an ethyl group instead of a docos-13-enyl group.
Docos-13-enyl docos-13-enoate: Another ester of docosenoic acid with similar properties.
Uniqueness: this compound is unique due to its long hydrocarbon chains and the presence of double bonds at specific positions, which confer distinct physical and chemical properties. Its ability to act as an emulsifier and its pleasant aroma make it valuable in various industrial applications .
Properties
CAS No. |
84605-12-9 |
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Molecular Formula |
C44H84O2 |
Molecular Weight |
645.1 g/mol |
IUPAC Name |
[(E)-docos-13-enyl] (E)-docos-13-enoate |
InChI |
InChI=1S/C44H84O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-43H2,1-2H3/b19-17+,20-18+ |
InChI Key |
BZUVPTAFNJMPEZ-XPWSMXQVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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